2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features a complex structure with a chlorophenyl group, a methoxyethyl group, and a thiophen-3-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of 2-chloroaniline with acetic anhydride under acidic conditions to yield 2-chloroacetanilide.
Introduction of the Methoxyethyl Group: The next step involves the alkylation of the acetamide with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.
Attachment of the Thiophen-3-ylmethyl Group: Finally, the thiophen-3-ylmethyl group is introduced via a nucleophilic substitution reaction using thiophen-3-ylmethyl bromide in the presence of a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(2-methoxyethyl)acetamide: Lacks the thiophen-3-ylmethyl group, which may result in different chemical and biological properties.
2-(2-chlorophenyl)-N-(thiophen-3-ylmethyl)acetamide: Lacks the methoxyethyl group, potentially affecting its solubility and reactivity.
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide: Lacks the chlorophenyl group, which may influence its overall stability and interaction with biological targets.
Uniqueness
The presence of both the methoxyethyl and thiophen-3-ylmethyl groups in 2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide provides a unique combination of properties, making it a versatile compound for various applications. Its structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-20-8-7-18(11-13-6-9-21-12-13)16(19)10-14-4-2-3-5-15(14)17/h2-6,9,12H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYDCRIKNAGDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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